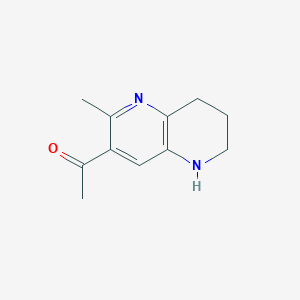![molecular formula C7H10Cl2N2O B13231148 2H,3H,4H-Pyrido[4,3-b][1,4]oxazine dihydrochloride](/img/structure/B13231148.png)
2H,3H,4H-Pyrido[4,3-b][1,4]oxazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H,3H,4H-Pyrido[4,3-b][1,4]oxazine dihydrochloride: is a heterocyclic compound with a unique structure that includes a pyridine ring fused with an oxazine ring. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Mannich Reaction: One common method involves the Mannich reaction, where phenol, primary amine, and aldehyde are used as starting materials.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom in the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines or alkoxides.
Major Products: The major products depend on the type of reaction. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties .
Medicine:
- Explored for its potential therapeutic applications, particularly in targeting specific molecular pathways in diseases .
Industry:
- Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2H,3H,4H-Pyrido[4,3-b][1,4]oxazine dihydrochloride involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of PARP7, a protein involved in nucleic acid sensing and immune regulation . The compound’s structure allows it to bind to the active site of PARP7, thereby inhibiting its activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-one: Another heterocyclic compound with a similar structure but different functional groups.
1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one: Similar in structure but with variations in the ring fusion and functional groups.
Uniqueness: 2H,3H,4H-Pyrido[4,3-b][1,4]oxazine dihydrochloride is unique due to its specific ring fusion and the presence of the dihydrochloride salt, which can influence its solubility and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C7H10Cl2N2O |
|---|---|
Molecular Weight |
209.07 g/mol |
IUPAC Name |
3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine;dihydrochloride |
InChI |
InChI=1S/C7H8N2O.2ClH/c1-2-8-5-6-7(1)10-4-3-9-6;;/h1-2,5,9H,3-4H2;2*1H |
InChI Key |
MJCHZUSVCWKSGY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(N1)C=NC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13231082.png)
![N-Methyl-N-[(1-methylpyrrolidin-3-yl)methyl]sulfamoyl chloride](/img/structure/B13231098.png)

![1-[(4-Fluoro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13231102.png)

![tert-Butyl N-[3-amino-4-(morpholin-4-yl)phenyl]carbamate](/img/structure/B13231110.png)
![3-Methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B13231116.png)





